BenchChemオンラインストアへようこそ!

Neuropeptide Y (18-36)

Cardiovascular pharmacology NPY receptor antagonism Adenylate cyclase assay

Uniquely positioned as a competitive NPY cardiac antagonist with Y2-preferring activity, this C-terminal fragment (ARYYSALRHYINLITRQRY-NH₂) serves as an essential negative control for confirming NPY receptor-specific signaling in cardiac ventricular membranes. It completely blocks NPY-induced adenylate cyclase inhibition at 1 µM. Use for receptor subtype deconvolution alongside NPY(13-36) and [Leu³¹,Pro³⁴]NPY. Unlike Y1 agonists, it attenuates prejunctional noradrenaline overflow without elevating blood pressure—critical for studies requiring cardio-neutral pharmacology.

Molecular Formula C112H174N36O27
Molecular Weight 2456.8
CAS No. 114495-97-5
Cat. No. B1149437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuropeptide Y (18-36)
CAS114495-97-5
Molecular FormulaC112H174N36O27
Molecular Weight2456.8
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N
InChIInChI=1S/C112H174N36O27/c1-12-57(7)87(106(173)144-83(51-86(115)156)102(169)139-78(45-56(5)6)103(170)147-88(58(8)13-2)107(174)148-89(61(11)150)108(175)136-74(21-17-43-129-112(123)124)93(160)135-75(38-39-85(114)155)97(164)133-72(19-15-41-127-110(119)120)94(161)137-76(90(116)157)46-62-22-30-67(151)31-23-62)146-104(171)81(49-65-28-36-70(154)37-29-65)142-101(168)82(50-66-52-125-54-130-66)143-96(163)73(20-16-42-128-111(121)122)134-98(165)77(44-55(3)4)138-92(159)60(10)131-105(172)84(53-149)145-100(167)80(48-64-26-34-69(153)35-27-64)141-99(166)79(47-63-24-32-68(152)33-25-63)140-95(162)71(132-91(158)59(9)113)18-14-40-126-109(117)118/h22-37,52,54-61,71-84,87-89,149-154H,12-21,38-51,53,113H2,1-11H3,(H2,114,155)(H2,115,156)(H2,116,157)(H,125,130)(H,131,172)(H,132,158)(H,133,164)(H,134,165)(H,135,160)(H,136,175)(H,137,161)(H,138,159)(H,139,169)(H,140,162)(H,141,166)(H,142,168)(H,143,163)(H,144,173)(H,145,167)(H,146,171)(H,147,170)(H,148,174)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)/t57-,58+,59-,60-,61+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neuropeptide Y (18-36) (CAS 114495-97-5) – Competitive NPY Cardiac Antagonist & Y2 Receptor Pharmacology Tool


Neuropeptide Y (18-36) (porcine), a 19‑amino acid C‑terminal fragment of the full‑length 36‑residue neuropeptide Y (NPY), functions as a competitive antagonist of NPY at cardiac ventricular membranes [1] and as a Y2‑receptor‑preferring agonist/partial agonist in several neuronal and endocrine preparations [2]. Its C‑terminal amidation (sequence ARYYSALRHYINLITRQRY‑NH₂) preserves the core recognition motif required for Y2‑receptor interaction while eliminating the N‑terminal residues necessary for high‑affinity Y1‑receptor activation [3].

Neuropeptide Y (18-36) Substitution Risks – Why Full‑Length NPY, NPY(13‑36), and PYY(3‑36) Are Not Functionally Interchangeable


Full‑length NPY and shorter C‑terminal fragments such as NPY(13‑36) or PYY(3‑36) cannot be freely substituted for NPY(18‑36) because they exhibit distinct functional profiles at NPY receptor subtypes. Whereas NPY(1‑36) acts as a full agonist at Y1, Y2, Y4, and Y5 receptors, NPY(18‑36) shows selective, weak partial agonism or competitive antagonism depending on the assay system [1]. NPY(13‑36) retains higher potency than NPY(18‑36) in Y2‑mediated vas deferens inhibition [2], and PYY(3‑36) is a high‑affinity Y2 agonist with negligible Y1 activity [3]. Consequently, using an unverified analog without matching the exact pharmacological fingerprint of NPY(18‑36) will produce different receptor‑occupancy patterns and downstream signaling outcomes, compromising experimental reproducibility and data interpretation.

Neuropeptide Y (18-36) Quantitative Differentiation – Head‑to‑Head Binding, Functional Antagonism, and Receptor Selectivity Data


NPY(18-36) Exhibits Competitive Antagonism at Cardiac Ventricular Membranes – Rightward Shift of NPY Dose‑Response Curve

In rat cardiac ventricular membranes, NPY(18‑36) acts as a competitive antagonist of full‑length NPY. At a concentration of 1 µM, NPY(18‑36) produces a parallel rightward shift of the NPY concentration‑response curve for inhibition of adenylate cyclase activity and completely abolishes the effect of 10 nM NPY, which alone caused 80% of the maximal inhibition [1]. This antagonism is not observed with full‑length NPY or with the Y1‑selective agonist [Leu³¹,Pro³⁴]NPY.

Cardiovascular pharmacology NPY receptor antagonism Adenylate cyclase assay

NPY(18-36) Displays 40‑ to 300‑Fold Lower Affinity for Cloned Y1, Y4, and Y5 Receptors Compared to Intact NPY

In competition binding assays using cloned guinea‑pig NPY receptors, NPY(18‑36) exhibits affinities of 13 nM (Y1), 4 nM (Y2), and 30 nM (Y4). These values are 40‑fold to 300‑fold lower than the affinities of intact porcine NPY for the same receptors [1]. In contrast, the Y2‑selective fragment NPY(13‑36) retains only a 5‑ to 10‑fold reduction in potency relative to NPY at Y2 receptors [2].

Receptor selectivity Cloned NPY receptors Binding affinity

NPY(18-36) Acts as a Weak Partial Agonist with System‑Dependent Efficacy – KB = 297 nM in HEL Cell Ca²⁺ Mobilization

In human erythroleukemia (HEL) cells, NPY(18‑36) functions as a weak partial agonist for Ca²⁺ mobilization. When tested as an antagonist of NPY‑stimulated Ca²⁺ mobilization, NPY(18‑36) shifted the NPY concentration‑response curve to the right with a calculated KB affinity value of 297 nM [1]. This partial agonist profile contrasts with full‑length NPY (full agonist) and with PYY (full agonist of similar or slightly higher potency than NPY) [1].

Partial agonism Calcium mobilization NPY receptor subtypes

NPY(18-36) Maintains Full Intrinsic Activity in Rat Vas Deferens Unlike Shorter C‑Terminal Fragments

In the rat vas deferens electrically stimulated twitch inhibition assay (a prototypical Y2 receptor bioassay), NPY fragments up to NPY(18‑36) retain full intrinsic activity, whereas the shorter fragment NPY(25‑36) is completely devoid of activity [1]. NPY(13‑36) is approximately equipotent to full‑length NPY in this assay [2], whereas NPY(18‑36) shows reduced potency but preserved maximal effect.

Vas deferens bioassay Y2 receptor Structure‑activity relationship

Neuropeptide Y (18-36) High‑Impact Research Applications – Cardiovascular, Neuroendocrine, and Receptor Pharmacology Studies


Negative Control for NPY‑Mediated Cardiac Adenylate Cyclase Inhibition

In rat cardiac ventricular membrane preparations, NPY(18‑36) (1 µM) competitively antagonizes NPY‑induced inhibition of adenylate cyclase, completely blocking the effect of 10 nM NPY that normally produces 80% maximal inhibition [1]. This makes NPY(18‑36) an essential negative control for confirming that observed cardiac effects are specifically mediated by NPY receptors rather than by off‑target signaling.

Pharmacological Discrimination of NPY Receptor Subtypes in Tissues with Mixed Receptor Populations

Because NPY(18‑36) acts as a weak partial agonist or antagonist depending on receptor subtype and cellular context, it is routinely used alongside NPY(13‑36) (Y2‑preferring agonist) and [Leu³¹,Pro³⁴]NPY (Y1‑selective agonist) to deconvolute the contribution of Y1, Y2, and Y5 receptors in complex tissues [1]. The 297 nM KB value in HEL cells provides a benchmark for interpreting antagonist activity in similar cellular systems [2].

In Vivo Prejunctional Modulation of Neurotransmitter Release in Freely Moving Animals

NPY(18‑36) attenuates electrically evoked noradrenaline overflow in the portal vein of freely moving rats by 46% at an intraportal infusion rate of 20,000 ng/kg/min, while having no effect on mean arterial pressure or heart rate at this dose [1]. This unique combination of prejunctional activity without systemic cardiovascular effects distinguishes NPY(18‑36) from Y1 agonists that elevate blood pressure and heart rate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuropeptide Y (18-36)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.